molecular formula C13H26O7 B12683688 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol CAS No. 77887-91-3

1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol

Cat. No.: B12683688
CAS No.: 77887-91-3
M. Wt: 294.34 g/mol
InChI Key: KWDYSDBSDSEBEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol can be synthesized by reacting triethylene glycol with triethylene glycol dichloride in the presence of potassium hydroxide as a base . This reaction typically occurs under reflux conditions, ensuring the complete formation of the crown ether.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Mechanism of Action

The mechanism by which 1,4,7,10,13,16-Hexaoxacyclononadecan-18-ol exerts its effects primarily involves the formation of stable complexes with cations. The oxygen atoms in the crown ether structure coordinate with the cation, stabilizing it within the ring. This complexation facilitates various chemical reactions and enhances the solubility of the cation in non-polar solvents .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its hydroxyl group, which can participate in additional hydrogen bonding and enhance its solubility in certain solvents. This makes it particularly useful in applications where both complexation and solubility are critical .

Properties

CAS No.

77887-91-3

Molecular Formula

C13H26O7

Molecular Weight

294.34 g/mol

IUPAC Name

1,4,7,10,13,16-hexaoxacyclononadecan-18-ol

InChI

InChI=1S/C13H26O7/c14-13-11-19-9-7-17-5-3-15-1-2-16-4-6-18-8-10-20-12-13/h13-14H,1-12H2

InChI Key

KWDYSDBSDSEBEE-UHFFFAOYSA-N

Canonical SMILES

C1COCCOCCOCC(COCCOCCO1)O

Origin of Product

United States

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